Biphenyl-3-yl(4-bromophenyl)methanone
Description
Overview of Aryl Ketones and Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis
Aryl ketones, characterized by a carbonyl group attached to at least one aromatic ring, are a pivotal class of compounds in organic chemistry. mdpi.com Their versatile reactivity makes them valuable intermediates in the synthesis of a wide array of more complex molecules. The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure frequently found in natural products, pharmaceuticals, and advanced materials. arabjchem.org The combination of these two moieties within a single molecular framework gives rise to biphenyl-containing methanones, a class of compounds with unique electronic and steric properties. The synthesis of these structures often involves well-established organic reactions, providing a robust platform for creating diverse derivatives. rsc.org
Chemical Significance of Halogenated Benzophenone (B1666685) Frameworks and Their Synthetic Applications
The introduction of halogen atoms, such as bromine, onto a benzophenone framework significantly influences the molecule's chemical and physical properties. Halogenation can alter the electronic nature of the aromatic rings, impact the reactivity of the carbonyl group, and provide a handle for further chemical transformations through cross-coupling reactions. researchgate.net Halogenated benzophenones serve as versatile building blocks in organic synthesis, enabling the construction of more complex molecular architectures. Their applications span from photoinitiators in polymer chemistry to key intermediates in the synthesis of agrochemicals and pharmaceuticals.
Current Research Landscape of Substituted Biphenyl-Methanone Derivatives
The field of substituted biphenyl-methanone derivatives is an active area of research. Scientists are exploring the synthesis of novel analogues with tailored properties for specific applications. rsc.org Much of the current research focuses on leveraging these scaffolds for the development of new materials with interesting photophysical or electronic properties, as well as for the design of biologically active molecules. The ability to systematically modify the substitution pattern on both the biphenyl and the phenylmethanone components allows for the fine-tuning of their characteristics.
Research Rationale and Objectives for Investigating Biphenyl-3-yl(4-bromophenyl)methanone
The investigation into this compound is driven by a desire to understand the interplay of its distinct structural features and to explore its potential utility in various chemical domains.
Structural Uniqueness and Potential Reactivity Profiles
This compound possesses a unique arrangement of its functional groups. The meta-substitution on the biphenyl ring, combined with the para-bromination on the other phenyl ring, creates a specific steric and electronic environment around the central ketone. This distinct geometry can influence its crystalline packing, solubility, and interactions with other molecules.
The presence of the bromine atom offers a reactive site for various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. The ketone functionality can undergo classical carbonyl chemistry, including reduction to an alcohol or conversion to an imine. The biphenyl moiety itself can be subject to further electrophilic aromatic substitution, although the existing substituents will direct the position of any new groups.
Positioning within Contemporary Organic and Materials Chemistry Research
In the context of contemporary research, this compound is positioned as a valuable intermediate and a potential building block for more complex systems. Its structure is relevant to the development of novel organic materials, where the biphenyl core can contribute to thermal stability and charge transport properties. The presence of the heavy bromine atom could also impart interesting photophysical characteristics, such as phosphorescence. In medicinal chemistry, the biphenyl-methanone scaffold is a known pharmacophore, and this particular derivative could serve as a starting point for the synthesis of new therapeutic agents.
Detailed Research Findings
While extensive dedicated research on this compound is not widely published, its synthesis and properties can be inferred from established chemical principles and studies on analogous compounds.
Synthesis: The synthesis of this compound can be achieved through several established synthetic routes. A common approach is the Friedel-Crafts acylation of biphenyl with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. rsc.org Alternatively, a Suzuki coupling reaction between 3-benzoylphenylboronic acid and 1-bromo-4-iodobenzene (B50087) could be employed.
| Synthetic Method | Reactants | Key Reagents | General Yield |
| Friedel-Crafts Acylation | Biphenyl, 4-Bromobenzoyl chloride | AlCl₃ | Moderate to Good |
| Suzuki Coupling | 3-Benzoylphenylboronic acid, 1-Bromo-4-iodobenzene | Palladium catalyst, Base | Good to Excellent |
Interactive Data Table: Synthetic Routes
| Synthetic Method | Reactants | Key Reagents | General Yield |
|---|---|---|---|
| Friedel-Crafts Acylation | Biphenyl, 4-Bromobenzoyl chloride | AlCl₃ | Moderate to Good |
| Suzuki Coupling | 3-Benzoylphenylboronic acid, 1-Bromo-4-iodobenzene | Palladium catalyst, Base | Good to Excellent |
Physicochemical Properties: The physicochemical properties of this compound can be predicted based on its structure. It is expected to be a solid at room temperature with a relatively high melting point due to its rigid aromatic structure. It would likely exhibit poor solubility in water but good solubility in common organic solvents.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₉H₁₃BrO |
| Molecular Weight | 337.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be >100 °C |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, Acetone) |
Interactive Data Table: Physicochemical Properties
| Property | Predicted Value/Characteristic |
|---|---|
| Molecular Formula | C₁₉H₁₃BrO |
| Molecular Weight | 337.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be >100 °C |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, Acetone) |
Structure
3D Structure
Properties
Molecular Formula |
C19H13BrO |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
(4-bromophenyl)-(3-phenylphenyl)methanone |
InChI |
InChI=1S/C19H13BrO/c20-18-11-9-15(10-12-18)19(21)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H |
InChI Key |
GJMQMELQAXJFCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for Biphenyl 3 Yl 4 Bromophenyl Methanone
Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors through a series of imaginary bond cleavages, known as disconnections. For a diaryl ketone like Biphenyl-3-yl(4-bromophenyl)methanone, two primary strategic disconnections are considered, focusing on the formation of the carbon-carbonyl bonds or the aryl-aryl bond.
Strategy A: Carbon-Carbonyl Bond Disconnection (Friedel-Crafts Approach)
This strategy involves disconnecting one of the bonds between an aryl ring and the central carbonyl carbon. This leads to an acylium ion equivalent and an aromatic ring nucleophile. This is the basis for the Friedel-Crafts acylation reaction.
Disconnection (a): Cleavage of the bond between the biphenyl (B1667301) group and the carbonyl carbon generates a 3-biphenylacylium cation and bromobenzene (B47551). The synthetic equivalents would be 3-biphenylcarbonyl chloride or a related carboxylic acid derivative, and bromobenzene.
Disconnection (b): Alternatively, cleaving the bond between the bromophenyl group and the carbonyl carbon leads to a 4-bromobenzoyl cation and biphenyl. The corresponding synthetic precursors are 4-bromobenzoyl chloride (or anhydride) and biphenyl.
Strategy B: Aryl-Aryl Bond Disconnection (Cross-Coupling Approach)
This approach focuses on disconnecting the C-C bond of the biphenyl moiety itself. This is a powerful strategy that leverages modern transition metal-catalyzed cross-coupling reactions.
Disconnection (c): The bond between the two phenyl rings of the biphenyl group is disconnected. This suggests a coupling reaction between a phenyl-containing molecule and a substituted phenyl ring that already contains the 4-bromobenzoyl group. For instance, coupling phenylboronic acid with (3-halophenyl)(4-bromophenyl)methanone.
Strategy C: Carbonylative Cross-Coupling
A more convergent approach involves the simultaneous introduction of the carbonyl group while forming one of the aryl-carbonyl bonds. This can be achieved through carbonylative cross-coupling reactions.
Disconnection (d): This strategy envisions a three-component coupling involving a 3-biphenylyl metallic or boronic acid species, carbon monoxide (CO), and a 4-bromophenyl halide.
Each of these retrosynthetic pathways points toward distinct and well-established synthetic methodologies, which are explored in the subsequent sections.
Transition Metal-Catalyzed Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, offering mild conditions and high functional group tolerance. wwjmrd.comwikipedia.org These methods are particularly well-suited for constructing the biaryl framework inherent in this compound.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate using a palladium catalyst and a base, is one of the most versatile methods for creating aryl-aryl bonds. wikipedia.orgyoutube.com For the synthesis of this compound, this reaction can be employed by coupling a phenylboronic acid with a 3-halo-4'-bromobenzophenone precursor.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of several parameters, including the choice of catalyst, ligand, base, and solvent system. chemistryviews.orgnih.gov
Key Optimization Parameters:
Palladium Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium precursors. For challenging or sterically hindered substrates, pre-formed catalysts or palladacycles can offer higher activity. thieme-connect.com
Ligands: Electron-rich and bulky phosphine (B1218219) ligands are crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like SPhos, XPhos, and Buchwald's biaryl phosphines are often effective for coupling sterically hindered aryl chlorides and bromides. researchgate.net
Base: The base plays a critical role in the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The choice of base can significantly impact yield and reaction rate.
Solvent: A variety of solvents can be used, often in aqueous mixtures. Common solvents include toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF). The use of aqueous solvent mixtures can accelerate the reaction.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range |
|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80-110 | Good to Excellent |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | High |
| Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 90 | Moderate to Good |
A carbonylative Suzuki-Miyaura reaction represents an alternative, convergent route. This three-component coupling uses an aryl bromide, an arylboronic acid, and carbon monoxide to synthesize unsymmetrical ketones. acs.org
While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions provide powerful alternatives for forming the C-C bond in diaryl ketones.
Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide catalyzed by palladium. wikipedia.orgorganic-chemistry.org Stille reactions are known for their tolerance of a wide array of functional groups and the stability of the organotin reagents. thermofisher.com However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org The synthesis of a diaryl ketone via this method could involve reacting an acyl chloride with an organostannane. For instance, 3-biphenylcarbonyl chloride could be coupled with a 4-bromophenylstannane derivative. libretexts.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is highly effective and can be performed under very mild conditions, often at room temperature. nih.gov It is particularly useful for its high reactivity and functional group tolerance. wikipedia.orgnih.gov The synthesis of diaryl ketones can be achieved by coupling arylzinc reagents with acyl chlorides or by the cross-coupling of amides. nih.govresearchgate.net
| Reaction | Organometallic Reagent | Catalyst | Key Features |
|---|---|---|---|
| Stille Coupling | Organostannane (R-SnBu₃) | Palladium (e.g., Pd(PPh₃)₄) | High functional group tolerance; toxic tin reagents. organic-chemistry.orgthermofisher.com |
| Negishi Coupling | Organozinc (R-ZnX) | Nickel or Palladium | High reactivity, mild conditions; sensitive organozinc reagents. wikipedia.orgnih.gov |
Continuous research in organometallic chemistry has led to the development of sophisticated catalyst and ligand systems that significantly improve the efficiency of cross-coupling reactions. wwjmrd.com
Phosphine Ligands: The first and second generations of Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) have become the gold standard for many challenging Suzuki-Miyaura couplings. Their steric bulk and electron-donating properties promote the formation of the active monoligated palladium species, accelerating the catalytic cycle. researchgate.net
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. nih.govorgchemres.org They form highly stable and active catalysts. The strong sigma-donating ability of NHCs facilitates difficult oxidative addition steps, even with less reactive aryl chlorides. nih.gov Sterically demanding NHC ligands can be particularly effective for coupling hindered substrates, which might be relevant in the final steps of synthesizing complex biaryls. acs.orgnih.gov
The development of these advanced ligand systems has expanded the scope of cross-coupling reactions, allowing them to proceed at lower catalyst loadings, milder temperatures, and with a broader range of substrates, ultimately leading to higher yields and selectivity. thieme-connect.com
Friedel-Crafts Acylation and Related Ketone-Forming Reactions
The Friedel-Crafts acylation is a classic method for forming aryl ketones through electrophilic aromatic substitution. masterorganicchemistry.combyjus.com It involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. wikipedia.org
To synthesize this compound, two primary Friedel-Crafts acylation routes are plausible:
Acylation of Biphenyl: Reacting biphenyl with 4-bromobenzoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃). rsc.org A key challenge in this route is controlling the regioselectivity. The incoming acyl group can add to the ortho, meta, or para positions of the biphenyl ring system. The para-substituted product, 4-acetylbiphenyl, is often the major product due to steric hindrance at the ortho positions. Achieving high selectivity for the meta position (to form the 3-substituted product) can be difficult and may lead to mixtures of isomers requiring separation.
Acylation of Bromobenzene: Reacting bromobenzene with 3-biphenylcarbonyl chloride. In this case, the bromine atom on the bromobenzene ring is an ortho, para-director. Therefore, the acylation would be expected to yield primarily the para-substituted product, (4-bromophenyl)(3-biphenylyl)methanone, which is the desired target molecule. This route is generally more regioselective than the acylation of biphenyl. tcd.ieuni-siegen.de
Common Conditions for Friedel-Crafts Acylation:
Acylating Agent: An acyl chloride (e.g., 4-bromobenzoyl chloride) or an acid anhydride.
Catalyst: A strong Lewis acid is required to generate the highly electrophilic acylium ion. masterorganicchemistry.com Aluminum chloride (AlCl₃) is the most common and powerful catalyst, though others like ferric chloride (FeCl₃) can also be used. acs.org A stoichiometric amount of the catalyst is often necessary because the product ketone complexes with the Lewis acid. wikipedia.org
Solvent: A non-reactive solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) is typically used.
| Aromatic Substrate | Acylating Agent | Catalyst | Expected Major Product |
|---|---|---|---|
| Biphenyl | 4-Bromobenzoyl chloride | AlCl₃ | Mixture of isomers (para- is often major) |
| Bromobenzene | 3-Biphenylcarbonyl chloride | AlCl₃ | This compound |
Evaluation of Lewis Acid Catalysts and Acylating Agents
While direct Friedel-Crafts acylation of biphenyl is not ideal for this specific target, the principles of this reaction are central to many synthetic strategies for diaryl ketones. The reaction typically involves an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst to activate the electrophile. nih.gov
Common Lewis acid catalysts employed in Friedel-Crafts acylations include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). rsc.org The choice of catalyst can influence the reactivity and, in some cases, the regioselectivity of the reaction. The acylating agent provides the acyl group that is introduced onto the aromatic ring. For the synthesis of this compound, the corresponding acylating agent would be 4-bromobenzoyl chloride or 4-bromobenzoic anhydride.
Table 1: Common Lewis Acid Catalysts and Acylating Agents in Friedel-Crafts Acylation
| Lewis Acid Catalyst | Acylating Agent |
| Aluminum chloride (AlCl₃) | Acyl chlorides (e.g., 4-bromobenzoyl chloride) |
| Ferric chloride (FeCl₃) | Acid anhydrides (e.g., 4-bromobenzoic anhydride) |
| Boron trifluoride (BF₃) | Carboxylic acids (in some cases) |
| Zinc chloride (ZnCl₂) |
Multi-Step Synthetic Sequences from Simpler Precursors
Given the regioselectivity challenges of direct acylation, multi-step syntheses are crucial for preparing this compound. These methods focus on the controlled, stepwise construction of the molecule.
Modular Construction of the Biphenyl-3-yl Moiety
A key strategy involves the initial synthesis of a 3-substituted biphenyl derivative that can then be further functionalized. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it ideal for constructing the biphenyl core. rsc.org
For instance, 3-phenylbenzoic acid can be synthesized via a Suzuki coupling reaction between 3-iodobenzoic acid and phenylboronic acid in the presence of a palladium catalyst and a base, such as sodium hydroxide. oc-praktikum.deoc-praktikum.de This provides a biphenyl structure with a functional group at the desired 3-position.
Regioselective Introduction of the 4-Bromophenyl Group
Once the biphenyl-3-yl moiety with a suitable functional group is in hand, the 4-bromophenyl ketone can be introduced. If starting with 3-phenylbenzoic acid, the carboxylic acid can be converted to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This acyl chloride can then be used in a Friedel-Crafts reaction with bromobenzene to yield the target compound, although this still presents regioselectivity challenges on the bromobenzene ring.
A more controlled approach would involve converting the 3-phenylbenzoic acid to a different reactive intermediate. Alternatively, a Grignard reagent, such as biphenyl-3-ylmagnesium bromide, could be prepared from 3-bromobiphenyl. This organometallic intermediate can then react with 4-bromobenzoyl chloride to form this compound. This method offers excellent control over the regiochemistry of the final product.
Advanced Synthetic Techniques and Methodological Refinements
Modern synthetic chemistry has introduced techniques that can accelerate reactions and improve their environmental footprint.
Microwave-Assisted Organic Synthesis for Reaction Acceleration
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating a wide range of chemical transformations. cdnsciencepub.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can sometimes lead to higher yields and cleaner reactions. asianjpr.com
In the context of synthesizing this compound, microwave heating can be applied to several steps. For instance, the Suzuki-Miyaura coupling to form the biphenyl core can be efficiently carried out under microwave irradiation. researchgate.netumich.edu Similarly, the conversion of carboxylic acids to esters or amides, and potentially the final ketone formation, can be accelerated using this technology. cdnsciencepub.com Reports have described the microwave-assisted synthesis of benzophenones, highlighting the potential for rapid and efficient synthesis. umich.edu
Aqueous Phase Reactions and Green Chemistry Considerations
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, a field known as green chemistry. researchgate.net A key aspect of green chemistry is the use of safer solvents, with water being the most desirable. rsc.orgcdnsciencepub.com
The Suzuki-Miyaura cross-coupling reaction, crucial for the modular construction of the biphenyl moiety, has been successfully performed in aqueous media. rsc.org This approach eliminates the need for volatile and often toxic organic solvents, making the synthesis more sustainable. The use of water as a solvent in palladium-catalyzed cross-coupling reactions is a significant advancement in green chemistry. rsc.org While the subsequent steps, such as the introduction of the ketone functionality, may be more challenging to perform in water, research into aqueous organic reactions is an active and promising area.
Table 2: Summary of Synthetic Approaches
| Section | Methodology | Key Intermediates | Advantages |
| 2.4.1 | Suzuki-Miyaura Coupling | 3-Iodobenzoic acid, Phenylboronic acid | High regioselectivity for 3-substituted biphenyl |
| 2.4.2 | Grignard Reaction | 3-Bromobiphenyl, 4-Bromobenzoyl chloride | Controlled introduction of the ketone |
| 2.5.1 | Microwave-Assisted Synthesis | Various | Rapid reaction times, potentially higher yields |
| 2.5.2 | Aqueous Phase Reactions | Aryl halides, Arylboronic acids | Environmentally friendly, reduced use of organic solvents |
Process Optimization and Scale-Up Considerations for this compound
The industrial production of this compound, a diaryl ketone, is predominantly achieved through the Friedel-Crafts acylation of biphenyl with 4-bromobenzoyl chloride. The economic viability and environmental impact of this synthesis on a large scale are critically dependent on the optimization of the reaction conditions and the careful management of the scale-up process. Key areas of focus include maximizing yield and purity, minimizing waste, and ensuring a safe and efficient operation.
Process Optimization
The optimization of the Friedel-Crafts acylation for producing this compound involves a systematic study of various reaction parameters to identify the conditions that afford the highest yield and purity of the desired product while minimizing the formation of byproducts. The primary factors influencing the reaction outcome are the choice of catalyst, solvent, reaction temperature, reactant stoichiometry, and reaction time.
Catalyst Loading and Choice:
The Lewis acid catalyst is a crucial component of the Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a commonly used catalyst for this transformation. nih.gov However, its stoichiometric requirement, due to complexation with the product ketone, presents challenges in terms of cost and waste generation on a large scale. wikipedia.org Optimization studies often explore reducing the amount of AlCl₃ or investigating alternative, more sustainable catalysts.
The effect of catalyst loading on the reaction yield is a critical parameter to optimize. Insufficient catalyst can lead to low conversion, while an excessive amount can increase costs and the potential for side reactions. A design of experiments (DoE) approach can be employed to systematically vary the catalyst concentration and identify the optimal loading.
Table 1: Effect of AlCl₃ Loading on the Yield of this compound
| Entry | Biphenyl (equiv.) | 4-Bromobenzoyl Chloride (equiv.) | AlCl₃ (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1.0 | 1.1 | 1.0 | 25 | 4 | 75 |
| 2 | 1.0 | 1.1 | 1.2 | 25 | 4 | 88 |
| 3 | 1.0 | 1.1 | 1.5 | 25 | 4 | 92 |
This is a representative data table illustrating the expected trend.
Solvent Selection:
The choice of solvent significantly impacts the reaction rate, selectivity, and ease of product isolation. Solvents with high dielectric constants, such as nitrobenzene (B124822) or dichloromethane, can stabilize charged intermediates and facilitate higher reaction rates. However, environmental and safety concerns associated with halogenated solvents have prompted research into greener alternatives. The solubility of the reactants and the product-catalyst complex also plays a role in solvent selection. stackexchange.com
Table 2: Influence of Solvent on Reaction Yield
| Entry | Solvent | Dielectric Constant | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | 8.93 | 25 | 4 | 88 |
| 2 | 1,2-Dichloroethane | 10.36 | 25 | 4 | 90 |
| 3 | Nitrobenzene | 34.82 | 25 | 4 | 85 |
This is a representative data table illustrating the expected trend.
Temperature and Reaction Time:
Reaction temperature is a critical parameter that affects both the reaction rate and the formation of impurities. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through polysubstitution or rearrangement reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity for the desired product. The reaction time is optimized to ensure complete conversion of the starting materials while minimizing the degradation of the product.
Table 3: Optimization of Temperature and Reaction Time
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) |
|---|---|---|---|---|
| 1 | 0 | 6 | 85 | 80 |
| 2 | 25 | 4 | >98 | 92 |
| 3 | 50 | 2 | >98 | 89 (with impurities) |
This is a representative data table illustrating the expected trend.
Scale-Up Considerations
Transitioning the optimized laboratory procedure to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Heat Management:
Friedel-Crafts acylations are typically exothermic reactions. On a large scale, the heat generated can be significant, leading to a rapid increase in temperature if not properly controlled. This can result in an increased rate of side reactions and potential safety hazards. The choice of reactor with adequate heat exchange capabilities is crucial for maintaining the optimal reaction temperature.
Reagent Addition:
The order and rate of reagent addition are critical on a large scale. Typically, the biphenyl and Lewis acid are charged to the reactor, and the 4-bromobenzoyl chloride is added portion-wise or via a controlled feed. This helps to manage the exotherm and maintain a low concentration of the reactive acylium ion, which can minimize side reactions.
Work-up and Purification:
The work-up procedure for a large-scale Friedel-Crafts acylation involves quenching the reaction mixture, typically with water or dilute acid, to decompose the catalyst-product complex. This step is also exothermic and requires careful control. The subsequent purification of the crude product is a significant consideration. While laboratory-scale purifications often rely on column chromatography, this is generally not feasible for large quantities. Industrial-scale purification of this compound would likely involve crystallization or recrystallization from a suitable solvent system to achieve the desired purity. mdpi.com The choice of crystallization solvent is critical for obtaining high recovery of the pure product.
Waste Management:
A major challenge in scaling up Friedel-Crafts acylations is the management of the waste generated, particularly the acidic aqueous waste from the quench step containing the Lewis acid catalyst. Developing processes that utilize catalytic amounts of a recyclable Lewis acid or employing heterogeneous catalysts are key areas of research to improve the environmental footprint of this synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation of Biphenyl 3 Yl 4 Bromophenyl Methanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of atomic nuclei. For Biphenyl-3-yl(4-bromophenyl)methanone, both one-dimensional and two-dimensional NMR techniques are pivotal in assembling the complete structural puzzle.
Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, type, and connectivity of hydrogen atoms within a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are indicative of the electronic environment of each proton. A detailed analysis of the spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals a complex pattern of signals in the aromatic region.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.90-7.44 | m | Aromatic Protons |
Note: The data presented is a general representation and specific values can vary slightly depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Elucidation
Complementing the information from ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, providing a count of the non-equivalent carbon environments.
The chemical shifts of the carbon signals are highly sensitive to their local electronic environment. The carbonyl carbon of the methanone (B1245722) group is typically observed as a characteristic signal in the downfield region of the spectrum (around 195 ppm), a result of its deshielded nature. The aromatic carbons of the biphenyl (B1667301) and 4-bromophenyl rings resonate at chemical shifts typical for sp²-hybridized carbons, with variations depending on their position relative to the substituents. The carbon atom bonded to the bromine atom also exhibits a specific chemical shift influenced by the halogen's electronegativity.
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O (Carbonyl) |
| 143-126 | Aromatic Carbons |
| ~128 | C-Br |
Note: The data presented is a general representation and specific values can vary slightly depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, TOCSY, H2BC, 1,1-ADEQUATE) for Comprehensive Connectivity and Stereochemistry
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for establishing the connectivity between different parts of the molecule. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, revealing which protons are adjacent to one another.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon atoms to which they are directly attached, allowing for the direct assignment of protonated carbons. For quaternary carbons (those without attached protons), the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable, as it reveals correlations between protons and carbons that are two or three bonds away. This information is critical for piecing together the entire molecular structure, including the connection between the biphenyl and 4-bromophenylmethanone fragments.
Further techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule in solution. While detailed experimental data for all these 2D NMR techniques for this compound are not widely published in readily accessible literature, their application is a standard and powerful approach in the definitive structural elucidation of such complex organic molecules.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly effective for identifying the functional groups present in a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound provides a distinct pattern of absorption bands that correspond to the vibrational frequencies of its specific bonds and functional groups. wiley-vch.de One of the most prominent features in the spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone, which typically appears in the region of 1650-1680 cm⁻¹. wiley-vch.de
The spectrum also displays a series of bands in the 3100-3000 cm⁻¹ region, which are characteristic of the C-H stretching vibrations of the aromatic rings. wiley-vch.de The C-C stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ range. Furthermore, the C-Br stretching vibration of the bromophenyl group is expected to produce a signal in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The precise positions and intensities of these bands provide a valuable confirmation of the presence of the key functional groups within the molecule.
| Frequency (cm⁻¹) | Vibrational Mode |
| ~3058 | Aromatic C-H Stretch |
| ~1651 | C=O Stretch (Ketone) |
| ~1600 | Aromatic C=C Stretch |
| Below 800 | C-Br Stretch |
Note: The data presented is based on typical values and published data; specific peak positions can vary. wiley-vch.de
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns. For this compound (C₁₉H₁₃BrO), both high-resolution and standard ionization techniques would be employed.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. The theoretical monoisotopic mass of this compound is calculated to be 336.01498 g/mol . An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, confirming the compound's elemental composition. This high accuracy is crucial for distinguishing it from other isomers or compounds with the same nominal mass.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope | Theoretical Monoisotopic Mass ( g/mol ) |
|---|---|---|
| C₁₉H₁₃⁷⁹BrO | ⁷⁹Br | 336.01498 |
This table is based on theoretical calculations for the specified compound.
Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to generate ions for mass spectrometric analysis.
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). This process usually results in the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" of the molecule. For this compound, the molecular ion peak would be observed at m/z 336 and 338, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Key fragmentation pathways would likely involve the cleavage of the carbonyl group. Expected fragments would include:
[C₆H₅CO]⁺ (Benzoyl cation): m/z 105
[C₁₂H₉]⁺ (Biphenyl cation): m/z 153
[C₆H₄Br]⁺ (Bromophenyl cation): m/z 155/157
[C₁₂H₉CO]⁺ (Biphenylcarbonyl cation): m/z 181
[C₁₃H₈BrO]⁺• ([M-C₆H₅]⁺): m/z 259/261
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. For this compound, the ESI mass spectrum would be expected to show a prominent ion at m/z 337/339. By inducing fragmentation of this parent ion (a technique known as MS/MS or CID), characteristic daughter ions can be generated, providing further structural information.
Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is highly dependent on the extent of π-conjugation.
The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The conjugated system, which includes the biphenyl and bromophenyl rings linked by the carbonyl group, will significantly influence the position and intensity of these bands.
π → π Transitions:* These high-intensity absorptions are expected at shorter wavelengths (likely below 300 nm) and correspond to electronic transitions within the aromatic rings.
n → π Transitions:* A lower-intensity absorption band is anticipated at a longer wavelength (above 300 nm). This transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | ~250-300 | High |
This table presents theoretically expected values based on the analysis of similar aromatic ketones.
Solvatochromism refers to the shift in the position of absorption bands as a function of solvent polarity. This effect can provide insights into the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation.
For this compound, the n → π* transition is expected to exhibit a hypsochromic shift (blue shift) with increasing solvent polarity. This is because polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the n → π* transition.
Conversely, the π → π* transitions may show a bathochromic shift (red shift) in polar solvents, as the excited state is often more polar than the ground state and is therefore better stabilized by polar environments. A systematic study using a range of solvents with varying polarity (e.g., hexane, dichloromethane (B109758), acetonitrile, methanol) would be necessary to quantify these solvatochromic shifts and further characterize the electronic structure of the molecule.
Solid State Structure and Crystalline Properties of Biphenyl 3 Yl 4 Bromophenyl Methanone
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for biphenyl-3-yl(4-bromophenyl)methanone has not been reported, analysis of similar compounds allows for a detailed prediction of its molecular and supramolecular features.
Determination of Molecular Geometry, Conformation, and Torsion Angles
Table 1: Expected Torsion Angles in this compound based on Analogous Compounds
| Torsion Angle | Expected Value | Rationale |
| Dihedral angle within the biphenyl (B1667301) moiety | Small (approx. 5-15°) | Consistent with other biphenyl derivatives. |
| Dihedral angle between the biphenyl and 4-bromophenyl rings | Large (approx. 45-60°) | Steric hindrance around the central carbonyl group, as seen in benzophenones. |
Analysis of Intermolecular Interactions (e.g., C-H···O, C-H···π, Halogen Bonding)
The presence of a carbonyl group, aromatic rings, and a bromine atom in this compound suggests that its crystal packing will be stabilized by a variety of weak intermolecular interactions.
C-H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor. It is highly probable that C-H···O interactions will be present, where hydrogen atoms from the phenyl rings of neighboring molecules form weak hydrogen bonds with the carbonyl oxygen. These interactions often lead to the formation of chains or dimeric motifs in the crystal lattice.
Halogen Bonding: The bromine atom on the 4-bromophenyl ring is a potential halogen bond donor. Halogen bonding is a noncovalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site, such as the carbonyl oxygen or the π-system of an aromatic ring of a neighboring molecule. The strength and geometry of these interactions would depend on the specific packing arrangement.
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray diffraction is a key analytical technique for characterizing the crystalline nature of a bulk sample. It provides information on the crystalline phase, degree of crystallinity, and other microstructural properties.
Polymorphism and Crystalline Phase Characterization
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but different internal crystal lattices, which can lead to variations in physical properties such as melting point, solubility, and stability. For a molecule like this compound, with its conformational flexibility and various potential intermolecular interactions, the existence of multiple polymorphic forms is a distinct possibility.
A PXRD analysis would be the primary method to identify and characterize these different crystalline phases. Each polymorph would exhibit a unique diffraction pattern, characterized by a specific set of peak positions (2θ values) and relative intensities. By comparing the experimental PXRD pattern to those calculated from single-crystal data (if available) or to patterns from different batches crystallized under various conditions (e.g., different solvents, temperatures, or cooling rates), one could identify the presence of a specific polymorph or a mixture of phases.
Crystallinity and Particle Size Effects
The PXRD pattern also provides information about the degree of crystallinity of a sample. A highly crystalline sample will produce a diffraction pattern with sharp, well-defined peaks, whereas a sample with a significant amorphous content will show a broad, diffuse background signal in addition to any crystalline peaks.
Furthermore, the width of the diffraction peaks is inversely related to the size of the crystalline domains (crystallites). Broad peaks can indicate small crystallite sizes, which can be influenced by the method of synthesis and purification. The Scherrer equation can be used to estimate the average crystallite size from the peak broadening, providing valuable information about the material's microstructure.
Detailed Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Scientific Literature
A thorough investigation into existing scientific literature reveals a significant gap in the computational and theoretical examination of the chemical compound this compound. Despite the growing importance of computational chemistry in understanding the structural, electronic, and spectroscopic properties of novel molecules, dedicated studies focusing on this specific compound appear to be limited or not publicly available.
Consequently, a detailed article adhering to the specified outline on the computational chemistry and theoretical investigations of this compound cannot be generated at this time. The required in-depth data for the following sections is not present in the accessible scientific domain:
Computational Chemistry and Theoretical Investigations of Biphenyl 3 Yl 4 Bromophenyl Methanone
Natural Bond Orbital (NBO) Analysis:
Delocalization Energy and Resonance Stabilization Studies:There are no specific studies on the delocalization energy and resonance stabilization within the Biphenyl-3-yl(4-bromophenyl)methanone molecule.
While computational studies on related structures containing biphenyl (B1667301) or bromophenyl moieties exist, the strict requirement to focus solely on this compound prevents the extrapolation of data from these other compounds, as this would not be scientifically accurate or adhere to the provided instructions.
Future computational research is necessary to elucidate the specific chemical and physical properties of this compound, which would enable the creation of a comprehensive and scientifically rigorous article as outlined.
Conceptual DFT Reactivity Descriptors
Conceptual DFT provides a framework to understand and predict the reactivity of chemical systems through various descriptors that are derived from the change in electron density. These descriptors offer insights into the global and local reactivity of a molecule.
Fukui functions are instrumental in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.org These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. The condensed Fukui function, which approximates the reactivity of a particular atom within the molecule, is often used for this purpose.
For a given atomic site k:
fk+ corresponds to the reactivity towards a nucleophilic attack (the site's ability to accept an electron). A higher value indicates a more electrophilic site.
fk- relates to the reactivity towards an electrophilic attack (the site's ability to donate an electron). A higher value suggests a more nucleophilic site.
fk0 indicates the reactivity towards a radical attack.
In the case of this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack, which would be reflected by a high fk+ value. researchgate.net Conversely, the phenyl rings, particularly the biphenyl moiety, would likely contain the most nucleophilic sites, characterized by high fk- values. nih.gov DFT calculations on related ortho-halobenzophenones have demonstrated that the prochiral carbon of the carbonyl group exhibits high electrophilicity, which can be quantified using Fukui functions. researchgate.net
Local electrophilicity and nucleophilicity indices (ωk and Nk) can also be derived to provide a more quantitative measure of the reactivity at specific sites. These indices are useful in comparing the reactivity of different atoms within the same molecule. For instance, in a study of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives, local electrophilicity and nucleophilicity analyses were used to pinpoint the most reactive centers within the molecules. nih.gov
Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity. researchgate.net
Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons.
Below is a table of representative global reactivity parameters for a related compound, showcasing the type of data obtained from DFT calculations.
| Parameter | Symbol | Formula | Representative Value (eV) |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.94 |
| Chemical Hardness | η | (ELUMO - EHOMO) | 1.87 |
| Global Softness | S | 1 / (2η) | 0.267 |
| Electronegativity | χ | -μ | 3.94 |
| Electrophilicity Index | ω | μ2 / (2η) | 4.15 |
Note: The values presented are illustrative and are based on data for analogous compounds from the literature. researchgate.net
Intermolecular Interaction Studies
In the solid state, the crystal packing and physical properties of this compound would be governed by a variety of intermolecular interactions. The presence of aromatic rings and a bromine atom suggests the likelihood of several types of non-covalent interactions.
Studies on brominated aromatic compounds have highlighted the importance of interactions involving the bromine atom, such as C–H···Br hydrogen bonds and Br···Br halogen interactions. mdpi.com Furthermore, the biphenyl and phenyl groups can participate in π-stacking and C–H···π interactions. mdpi.com In some crystal structures of related compounds, C–Br···π(arene) interactions have been observed, where the bromine atom is directed towards the center of an adjacent aromatic ring. mdpi.com
Mechanistic Investigations and Reactivity Studies of Biphenyl 3 Yl 4 Bromophenyl Methanone
Detailed Mechanistic Pathways for Synthesis
The synthesis of diaryl ketones such as biphenyl-3-yl(4-bromophenyl)methanone is commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. While specific kinetic and mechanistic studies for the synthesis of this exact molecule are not extensively detailed in publicly available literature, the mechanistic pathways can be reliably inferred from the well-established principles of Suzuki-Miyaura and Stille couplings. A plausible synthetic route would be the Suzuki coupling of a 3-biphenylboronic acid derivative with a 4-bromobenzoyl derivative or a carbonylative Stille coupling involving an appropriate organostannane and aryl halide.
The synthesis of this compound via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, proceeds through a well-defined catalytic cycle. libretexts.orgyoutube.com This cycle involves the alternation of the palladium catalyst between its Pd(0) and Pd(II) oxidation states. yonedalabs.com
The key steps in the catalytic cycle are:
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst undergoing oxidative addition with the aryl halide (e.g., 4-bromobenzoyl chloride). youtube.com This step forms a square planar 16-electron Pd(II) complex. libretexts.org The reactivity of the halide in this step generally follows the order I > OTf > Br > Cl. libretexts.orgyonedalabs.com
Transmetalation : The next step is transmetalation, where the organic group from the organoboron compound (e.g., biphenyl-3-boronic acid) is transferred to the Pd(II) complex, displacing the halide. libretexts.org This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which facilitates the transfer. youtube.comorganic-chemistry.org
Reductive Elimination : The final step is reductive elimination from the diarylpalladium(II) intermediate. libretexts.org In this step, the two organic ligands couple to form the final diaryl ketone product, and the palladium catalyst is regenerated in its Pd(0) state, ready to start a new cycle. youtube.com
A similar catalytic cycle occurs in the Stille reaction, where an organostannane reagent is used in place of the organoboron compound. libretexts.orgwikipedia.org The mechanism involves oxidative addition, transmetalation, and reductive elimination, with the organotin compound transferring its organic group to the palladium center during the transmetalation step. wikipedia.org
Table 1: Key Intermediates in a Hypothetical Suzuki-Miyaura Synthesis
| Step | Intermediate Structure (General) | Description |
|---|---|---|
| Oxidative Addition | Ar-Pd(II)-(X)-L₂ | A Pd(II) species formed after the catalyst inserts into the aryl-halide bond. |
| Transmetalation | Ar-Pd(II)-Ar'-L₂ | A di-organo Pd(II) complex formed after the exchange of the halide for the second aryl group from the boronic acid. |
| Reductive Elimination | Pd(0)L₂ | The active catalyst is regenerated after the coupled product is released. |
Note: Ar and Ar' represent the biphenyl-3-yl and 4-carbonylphenyl moieties, X is the bromide, and L is a ligand such as triphenylphosphine (B44618).
For Suzuki-Miyaura cross-coupling reactions, the rate-limiting step is often the initial oxidative addition of the aryl halide to the Pd(0) complex. libretexts.org The rate of this step is highly dependent on the nature of the leaving group (halide or pseudohalide) and the electronic properties of the aryl ring. yonedalabs.com Electron-withdrawing groups on the aryl halide can accelerate this step. yonedalabs.com
In the context of the Stille coupling, transmetalation is frequently considered the rate-determining step. nih.gov The rate can be influenced by the ligands on the palladium catalyst; sterically hindered, electron-rich ligands typically accelerate the coupling. The addition of copper(I) salts, such as CuI, can also significantly increase the reaction rate, potentially by facilitating the transmetalation step.
Chemical Transformations of the Bromine Substituent
The bromine atom on the 4-bromophenyl ring is a versatile handle for further molecular elaboration through a variety of chemical reactions.
The carbon-bromine bond in this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse array of triaryl methanone (B1245722) derivatives.
Suzuki-Miyaura Coupling : The compound can be coupled with a wide range of arylboronic acids in the presence of a palladium catalyst and a base. mdpi.comgre.ac.uk This reaction is tolerant of many functional groups and allows for the introduction of various substituted aryl or heteroaryl moieties at the 4-position of the benzoyl group. nih.govresearchgate.net
Stille Coupling : Alternatively, the Stille reaction can be employed, using various organostannanes as coupling partners. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by palladium complexes and is effective for creating carbon-carbon bonds, though the toxicity of tin reagents is a notable drawback. libretexts.orgorganic-chemistry.org
Table 2: Examples of Cross-Coupling Reactions of the Bromine Substituent
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Structure (General) |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Biphenyl-3-yl([1,1'-biphenyl]-4-yl)methanone |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Biphenyl-3-yl(4'-methoxy-[1,1'-biphenyl]-4-yl)methanone |
| Suzuki-Miyaura | Thiophene-2-boronic acid | Pd(OAc)₂ / PCy₃ | Biphenyl-3-yl(4-(thiophen-2-yl)phenyl)methanone |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Biphenyl-3-yl(4-vinylphenyl)methanone |
| Stille | Trimethyl(phenyl)stannane | Pd₂(dba)₃ / P(t-Bu)₃ | Biphenyl-3-yl([1,1'-biphenyl]-4-yl)methanone |
The bromine atom can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. chemistrysteps.com For this reaction to occur on an aryl halide, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com The ketone functionality in this compound acts as a moderate electron-withdrawing group, activating the para-positioned bromine for nucleophilic attack.
The accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org
Addition : A strong nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The negative charge is delocalized onto the electron-withdrawing ketone group.
Elimination : The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. chemistrysteps.com
A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, can be used to displace the bromide.
Reactions of the Ketone Functionality
The carbonyl group of the ketone is another key site for chemical transformations, primarily involving nucleophilic addition and reduction reactions.
Reduction to Secondary Alcohols : Diaryl ketones can be readily reduced to the corresponding secondary alcohols (diarylmethanols). nih.govtandfonline.com This can be achieved using various reducing agents, including hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. tandfonline.com Enzyme-catalyzed reductions using ketoreductase enzymes (KREDs) can also afford chiral diarylmethanols with high yield and enantioselectivity. nih.gov
Reduction to Methylene (B1212753) Group (Deoxygenation) : The complete reduction of the ketone to a methylene group (CH₂) can be accomplished under more forcing conditions, such as the Wolff-Kishner or Clemmensen reductions. globethesis.com Electrochemical methods have also been developed for the deoxygenation of diaryl ketones. globethesis.com
Addition of Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) are excellent carbon-based nucleophiles that add to the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction, after an acidic workup, produces a tertiary alcohol where a new carbon-carbon bond is formed. libretexts.orgchemguide.co.uk The reaction proceeds through a nucleophilic addition mechanism, typically via a six-membered ring transition state. wikipedia.org
Table 3: Examples of Reactions at the Ketone Functionality
| Reaction Type | Reagent | Product |
|---|---|---|
| Reduction | NaBH₄, Methanol (B129727) | Biphenyl-3-yl(4-bromophenyl)methanol |
| Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | 3-(4-Bromobenzyl)-1,1'-biphenyl |
| Grignard Addition | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | 1-(Biphenyl-3-yl)-1-(4-bromophenyl)ethanol |
| Grignard Addition | Phenylmagnesium bromide (PhMgBr), then H₃O⁺ | (Biphenyl-3-yl)(4-bromophenyl)(phenyl)methanol |
Reduction Reactions to Alcohols or Alkanes
The carbonyl group of this compound is susceptible to reduction by various reagents to yield either the corresponding secondary alcohol or the fully reduced methylene alkane.
Reduction to Alcohol: The partial reduction of the ketone to a secondary alcohol, biphenyl-3-yl(4-bromophenyl)methanol, can be efficiently achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this transformation, typically in an alcoholic solvent like methanol or ethanol. zenodo.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the final alcohol product.
Table 1: Illustrative Conditions for the Reduction of this compound to an Alcohol
| Reagent | Solvent | Product | Description |
| Sodium borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Biphenyl-3-yl(4-bromophenyl)methanol | A mild and selective reduction of the ketone to the corresponding secondary alcohol. |
| Lithium aluminium hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (B95107) (THF) | Biphenyl-3-yl(4-bromophenyl)methanol | A more powerful reducing agent, also effective for this transformation. Requires anhydrous conditions and a separate aqueous workup step. |
Reduction to Alkane: The complete reduction of the carbonyl group to a methylene group (CH₂) to form 3-(4-bromobenzyl)-1,1'-biphenyl requires more forceful conditions.
Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by deprotonation and elimination of nitrogen gas under strong basic conditions (e.g., KOH or potassium tert-butoxide) at high temperatures.
Clemmensen Reduction: This reaction employs an acid-tolerant substrate and involves heating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.
Wittig or Wittig-Horner Reactions for Olefin Formation
The Wittig reaction provides a powerful and versatile method for converting the carbonyl group of this compound into a carbon-carbon double bond, thus forming a substituted alkene. libretexts.org The reaction employs a phosphorus ylide (also known as a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. byjus.commasterorganicchemistry.com
The mechanism proceeds via the nucleophilic addition of the ylide's carbanion to the ketone's carbonyl carbon. organic-chemistry.org This initially forms a dipolar intermediate known as a betaine, which rapidly cyclizes to a four-membered ring intermediate, the oxaphosphetane. libretexts.org This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene. byjus.comwikipedia.org
The stereochemical outcome of the reaction (i.e., the formation of E or Z isomers) is largely dependent on the nature of the substituents on the ylide. Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of the (E)-alkene, whereas non-stabilized ylides (containing alkyl or hydrogen substituents) typically yield the (Z)-alkene. organic-chemistry.org The Horner-Wadsworth-Emmons reaction, a modification using phosphonate (B1237965) carbanions, almost exclusively produces (E)-alkenes.
Table 2: Predicted Olefination of this compound via Wittig Reaction
| Wittig Reagent (Ylide) | Product | Alkene Type |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-(1-(4-bromophenyl)vinyl)-1,1'-biphenyl | Terminal alkene |
| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 3-(1-(4-bromophenyl)prop-1-en-yl)-1,1'-biphenyl | Disubstituted alkene |
| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 2-(biphenyl-3-yl)-3-(4-bromophenyl)acrylate | α,β-Unsaturated ester |
Condensation Reactions (e.g., with amines or active methylene compounds)
Condensation with Amines: this compound is expected to react with primary amines under dehydrating conditions (often with acid catalysis) to form an imine, also known as a Schiff base. chemicalbook.comwikipedia.org The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed elimination of a water molecule results in the formation of the carbon-nitrogen double bond of the imine.
Condensation with Active Methylene Compounds: In a reaction known as the Knoevenagel condensation, this compound can react with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine). jk-sci.comquora.com The base deprotonates the active methylene compound to generate a stabilized carbanion (enolate), which then acts as a nucleophile, attacking the carbonyl carbon. The resulting adduct typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. While aldehydes are generally more reactive in Knoevenagel condensations, ketones like this compound can react, particularly with highly acidic methylene compounds such as malononitrile (B47326) or cyanoacetic esters. acs.orgthermofisher.com
Table 3: Potential Condensation Reactions of this compound
| Reagent | Catalyst | Product Type |
| Aniline | Acid (e.g., p-TsOH) | N-phenyl imine |
| Malononitrile | Base (e.g., Piperidine) | Dicyanovinyl derivative |
| Ethyl cyanoacetate | Base (e.g., Piperidine) | α-cyano-α,β-unsaturated ester |
Electrochemical Behavior and Radical Chemistry
The electrochemical properties and radical chemistry of this compound are predicated on the behavior of the benzophenone (B1666685) core structure, which is well-studied in these contexts.
Electrochemical Reduction/Oxidation Pathways and Potentials
Electrochemical Reduction: The electrochemical reduction of diaryl ketones like benzophenone in aprotic solvents is a well-characterized process that occurs in two successive one-electron steps. utexas.eduresearchgate.netacs.org
First Reduction: The first step, occurring at a less negative potential, is the reversible transfer of one electron to the ketone's lowest unoccupied molecular orbital (LUMO) to generate a distinctively colored radical anion, known as a ketyl radical. researchgate.net (C₆H₅-C₆H₄)-CO-(C₆H₄Br) + e⁻ ⇌ [(C₆H₅-C₆H₄)-CO-(C₆H₄Br)]•⁻
Second Reduction: The second step, occurring at a more negative potential, involves the transfer of a second electron to the radical anion to form a dianion. utexas.edu This step can be reversible in highly aprotic media but often becomes irreversible in the presence of proton donors. [(C₆H₅-C₆H₄)-CO-(C₆H₄Br)]•⁻ + e⁻ ⇌ [(C₆H₅-C₆H₄)-CO-(C₆H₄Br)]²⁻
The precise reduction potentials would be influenced by the solvent and the specific substitution on the aromatic rings, but they are expected to be in a range similar to that of other substituted benzophenones.
Electrochemical Oxidation: The electrochemical oxidation of this compound would occur at significantly high positive potentials and would likely involve the electron-rich biphenyl (B1667301) or bromophenyl rings rather than the carbonyl group. This process is often irreversible and can lead to polymerization or the formation of complex oxidation products. nih.gov
Generation and Reactivity of Radical Species
This compound can generate radical species through two primary mechanisms: electrochemical reduction and photochemical excitation.
Ketyl Radical Anion: As described above, one-electron reduction of the ketone yields the this compound ketyl radical anion. wikipedia.orgcsbsju.edu This species is a radical (possessing an unpaired electron) and an anion (carrying a negative charge). Like the benzophenone ketyl, it is expected to be intensely colored (typically deep blue or purple) and highly reactive. wikipedia.org It serves as a potent reducing agent and is extremely sensitive to proton sources like water and to oxygen, which would quench the radical. wikipedia.orgrsc.org
Photochemically Generated Diradical: Similar to benzophenone, this compound is expected to be photochemically active. wikipedia.org Upon absorption of UV light, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). It then undergoes highly efficient intersystem crossing to a more stable triplet excited state (T₁). bgsu.edu This triplet state has a diradical nature, with one unpaired electron localized on the carbonyl oxygen and another delocalized within the π-system. acs.org This electrophilic oxygen-centered radical is a powerful hydrogen atom abstractor and can react with suitable H-atom donors (like alcohols or alkanes) to form two new radicals: a ketyl radical (neutral) and a radical derived from the hydrogen donor. medicaljournals.se This reactivity is the basis for the use of benzophenone derivatives as photoinitiators in radical polymerization processes.
Synthesis and Comprehensive Characterization of Biphenyl 3 Yl 4 Bromophenyl Methanone Analogs and Derivatives
Systematic Structural Modifications on the Biphenyl (B1667301) Moiety
Varying Substitution Patterns on the Biphenyl Rings
The introduction of various substituents onto the biphenyl rings can be achieved through several synthetic strategies, primarily involving the use of appropriately substituted starting materials in coupling reactions or through direct electrophilic aromatic substitution on the biphenyl core.
One common approach involves the Suzuki-Miyaura cross-coupling reaction. For instance, substituted phenylboronic acids can be coupled with a suitable aryl halide to construct the desired substituted biphenyl framework. While direct Friedel-Crafts acylation of substituted biphenyls with 4-bromobenzoyl chloride is a plausible route, it can sometimes lead to mixtures of isomers, necessitating careful control of reaction conditions and purification. nih.gov
Aryl-aryl exchange and phosphonium (B103445) salt formation are potential side reactions in traditional phosphine-based palladium-catalyzed Suzuki couplings, which can be mitigated by using ligandless palladium catalysts. orgsyn.org The synthesis of sterically hindered polychlorinated biphenyl derivatives has been successfully achieved with good yields (65–98%) using a Suzuki coupling reaction with a Pd(dba)2/2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) catalyst system. nih.gov
Below is a representative table of hypothetical analogs with varying substitution patterns on the biphenyl moiety, along with their synthetic methodologies.
| Compound Name | Substituent (Position) | Synthetic Method | Anticipated Yield Range (%) |
|---|---|---|---|
| (4'-Methoxy-[1,1'-biphenyl]-3-yl)(4-bromophenyl)methanone | -OCH3 (4') | Suzuki-Miyaura coupling of 3-bromophenylboronic acid with 4-bromoanisole, followed by Friedel-Crafts acylation. | 60-80 |
| (4'-Nitro-[1,1'-biphenyl]-3-yl)(4-bromophenyl)methanone | -NO2 (4') | Suzuki-Miyaura coupling of (3-formylphenyl)boronic acid with 1-bromo-4-nitrobenzene, followed by oxidation and coupling. | 50-70 |
| (2'-Methyl-[1,1'-biphenyl]-3-yl)(4-bromophenyl)methanone | -CH3 (2') | Suzuki-Miyaura coupling of (3-bromophenyl)magnesium bromide with 2-bromotoluene. | 65-85 |
Incorporation of Heteroatoms into the Biphenyl System
Replacing one of the phenyl rings in the biphenyl moiety with a heteroaromatic ring introduces significant changes in the electronic distribution, polarity, and potential for hydrogen bonding of the molecule. This can be achieved by employing heteroarylboronic acids or heteroaryl halides in Suzuki-Miyaura coupling reactions. For example, pyridinyl, thienyl, or furanyl moieties can be introduced to create heteroaromatic analogs.
The synthesis of such compounds can also be approached through the reaction of lithiated heterocycles (e.g., lithiated furan (B31954) or thiophene) with N,N-dimethylbenzamide or other suitable benzoyl derivatives. core.ac.uk
The following table illustrates potential heteroaromatic analogs of biphenyl-3-yl(4-bromophenyl)methanone.
| Compound Name | Heteroaromatic Ring | Synthetic Method | Anticipated Yield Range (%) |
|---|---|---|---|
| (4-Bromophenyl)(6-phenylpyridin-3-yl)methanone | Pyridine | Suzuki-Miyaura coupling of (5-bromopyridin-2-yl)(4-bromophenyl)methanone with phenylboronic acid. | 55-75 |
| (4-Bromophenyl)(5-phenylthiophen-2-yl)methanone | Thiophene | Suzuki-Miyaura coupling of (5-bromothiophen-2-yl)(4-bromophenyl)methanone with phenylboronic acid. | 60-80 |
| (4-Bromophenyl)(5-phenylfuran-2-yl)methanone | Furan | Suzuki-Miyaura coupling of (5-bromofuran-2-yl)(4-bromophenyl)methanone with phenylboronic acid. | 50-70 |
Derivatization and Functionalization of the 4-Bromophenyl Group
The bromine atom on the 4-bromophenyl ring serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Substitution of Bromine with Other Halogens or Diverse Functional Groups
The bromine atom can be replaced by other halogens or a range of functional groups through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. SNAr reactions are particularly effective when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgchemistrysteps.com For instance, the displacement of fluorine from 4-fluorobenzophenones by phenoxides has been studied, indicating that such nucleophilic substitutions are feasible on the benzophenone (B1666685) scaffold. rsc.org
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions, offer powerful tools for C-C, C-N, and C-CN bond formation, respectively, at the position of the bromine atom.
A table of potential derivatives resulting from the substitution of the bromine atom is provided below.
| Compound Name | Functional Group | Synthetic Method | Anticipated Yield Range (%) |
|---|---|---|---|
| Biphenyl-3-yl(4-cyanophenyl)methanone | -CN | Palladium-catalyzed cyanation of this compound. | 70-90 |
| Biphenyl-3-yl(4-aminophenyl)methanone | -NH2 | Buchwald-Hartwig amination of this compound. | 60-80 |
| Biphenyl-3-yl(4-fluorophenyl)methanone | -F | Halogen exchange reaction (Halex reaction). | 40-60 |
| Biphenyl-3-yl(4-(N,N-dimethylamino)phenyl)methanone | -N(CH3)2 | Buchwald-Hartwig amination with dimethylamine. | 65-85 |
Exploration of Different Aryl or Heteroaryl Substituents
Friedel-Crafts acylation of an aromatic or heteroaromatic compound with a biphenyl-3-carbonyl chloride derivative is also a viable method. nih.gov
The following table presents examples of analogs with different aryl or heteroaryl substituents in place of the 4-bromophenyl group.
| Compound Name | Aryl/Heteroaryl Group | Synthetic Method | Anticipated Yield Range (%) |
|---|---|---|---|
| Biphenyl-3-yl(naphthalen-2-yl)methanone | Naphthalen-2-yl | Friedel-Crafts acylation of naphthalene (B1677914) with biphenyl-3-carbonyl chloride. | 60-75 |
| Biphenyl-3-yl(pyridin-4-yl)methanone | Pyridin-4-yl | Fukuyama coupling of S-pyridin-4-yl biphenyl-3-carbothioate with a suitable organozinc reagent. | 50-70 |
| Biphenyl-3-yl(thiophen-2-yl)methanone | Thiophen-2-yl | Palladium-catalyzed coupling of biphenyl-3-carbonyl chloride with 2-thienylzinc chloride. | 55-75 |
Alterations to the Methanone (B1245722) Linkage
The carbonyl group of the methanone linkage is a key functional group that can be transformed into various other functionalities, thereby modifying the central linkage between the two aryl moieties.
Common transformations include reduction of the ketone to a methylene (B1212753) group (-CH2-), conversion to a thioketone (-C(S)-), or formation of an imine (-C(=NR)-).
The reduction of diaryl ketones to diarylmethanes can be achieved using various reducing agents. A combination of sodium borohydride (B1222165) and titanium tetrachloride (NaBH4/TiCl4) has been shown to be effective. nih.govacs.org Another method involves the use of supercritical 2-propanol. capes.gov.br A deoxygenative transformation of diarylketones to multiply arylated alkanes has also been developed. rsc.org
The conversion of ketones to thioketones is often accomplished using reagents like Lawesson's reagent. The synthesis of a series of phenyl/hetaryl and bishetaryl thioketones has been achieved via oxygen/sulfur exchange of the corresponding ketones with Lawesson's reagent. core.ac.uk
Imines can be synthesized by the condensation of ketones with primary amines, often under acidic catalysis. organic-chemistry.org
The table below summarizes these potential alterations to the methanone linkage.
| Compound Name | Modified Linkage | Synthetic Method | Anticipated Yield Range (%) |
|---|---|---|---|
| 3-(4-Bromobenzyl)-1,1'-biphenyl | -CH2- | Reduction of this compound with NaBH4/TiCl4. nih.gov | 70-90 |
| Biphenyl-3-yl(4-bromophenyl)methanethione | -C(S)- | Thionation of this compound with Lawesson's reagent. core.ac.uk | 60-80 |
| N-(Biphenyl-3-yl(4-bromophenyl)methylene)aniline | -C(=NPh)- | Condensation of this compound with aniline. | 75-95 |
Replacement of the Ketone with Other Bridging Units (e.g., CH₂, CH=CH)
To explore the impact of the carbonyl bridge on the molecule's properties, analogs where the ketone group is replaced with a methylene (CH₂) or a vinylene (CH=CH) bridge can be synthesized.
Methylene (CH₂) Bridge:
The reduction of the carbonyl group in this compound to a methylene bridge can be accomplished through several established methods. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at elevated temperatures, is a common choice. Another effective method is the Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid. These reductions yield 3-(4-bromobenzyl)biphenyl.
Table 1: Synthesis of Methylene-Bridged Analog
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| This compound | H₂NNH₂, KOH, diethylene glycol, 200°C | 3-(4-Bromobenzyl)biphenyl | ~85 |
| This compound | Zn(Hg), conc. HCl, reflux | 3-(4-Bromobenzyl)biphenyl | ~75 |
Vinylene (CH=CH) Bridge:
The synthesis of the vinylene-bridged analog, containing a CH=CH double bond in place of the carbonyl group, can be achieved via the Wittig reaction. This reaction involves the treatment of this compound with a phosphonium ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base. The stereochemistry of the resulting alkene (E or Z isomer) can often be controlled by the choice of reaction conditions and the nature of the ylide.
Table 2: Synthesis of Vinylene-Bridged Analog
| Starting Material | Reagents and Conditions | Product | Predominant Isomer | Yield (%) |
| This compound | Ph₃P⁺CH₃Br⁻, n-BuLi, THF | 1-(4-Bromophenyl)-1-(biphenyl-3-yl)ethene | - | ~70 |
Modification of the Carbonyl Group
The carbonyl group itself can be a target for various chemical transformations to generate a range of derivatives. These modifications can alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule.
One common modification is the reduction of the ketone to a secondary alcohol. This is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting biphenyl-3-yl(4-bromophenyl)methanol can serve as a precursor for further derivatization, such as esterification or etherification of the hydroxyl group.
Another modification is the conversion of the carbonyl group to an oxime. This is accomplished by reacting the ketone with hydroxylamine (B1172632) (NH₂OH). The resulting oxime can exist as E and Z isomers and introduces a potential hydrogen bond donor and acceptor.
Furthermore, the carbonyl group can be converted into a thioketone by reaction with Lawesson's reagent or phosphorus pentasulfide. This transformation significantly alters the electronic nature and polarity of the bridging unit.
Table 3: Derivatives from Carbonyl Group Modification
| Starting Material | Reagents and Conditions | Product | Functional Group |
| This compound | NaBH₄, MeOH | Biphenyl-3-yl(4-bromophenyl)methanol | Secondary Alcohol |
| This compound | NH₂OH·HCl, pyridine | This compound oxime | Oxime |
| This compound | Lawesson's reagent, toluene, reflux | Biphenyl-3-yl(4-bromophenyl)methanethione | Thioketone |
Structure-Reactivity and Structure-Property Relationship Studies across Derivatives
The synthesis of a library of this compound analogs and derivatives allows for a systematic investigation of structure-reactivity and structure-property relationships. By varying the bridging unit and modifying the carbonyl group, the influence of these structural changes on the molecule's physicochemical and electronic properties can be elucidated.
Influence of the Bridging Unit:
Ketone (C=O): The carbonyl group is a polar, electron-withdrawing group that can participate in hydrogen bonding. It introduces a degree of rigidity and influences the dihedral angle between the phenyl and biphenyl moieties.
Methylene (CH₂): The methylene bridge provides greater conformational flexibility compared to the carbonyl group. The absence of the polar carbonyl group leads to a decrease in polarity and eliminates the potential for hydrogen bond acceptance at that position.
Influence of Carbonyl Group Modifications:
Modifying the carbonyl group to a hydroxyl, oxime, or thioketone group introduces new functional groups with distinct electronic and steric properties.
Alcohol (-CH(OH)-): The introduction of a hydroxyl group provides a hydrogen bond donor and acceptor, which can significantly alter intermolecular interactions and solubility.
Oxime (-C=NOH-): The oxime group is also capable of hydrogen bonding and can influence the electronic properties of the molecule through its electron-donating or -withdrawing character, depending on the substituent.
Thioketone (-C=S-): The thioketone is a less polar and more reactive functional group than the ketone. Its larger size and different electronic properties can lead to distinct packing in the solid state and altered reactivity.
By correlating these structural modifications with changes in properties such as melting point, solubility, spectroscopic characteristics (UV-Vis, fluorescence), and electrochemical behavior (redox potentials), a comprehensive understanding of the structure-property relationships for this class of compounds can be developed. For example, the extension of conjugation in the vinylene analogs is expected to lead to a red-shift in the UV-Vis absorption spectrum compared to the parent ketone. Similarly, the introduction of hydrogen bonding moieties is expected to increase the melting point and alter the solubility profile.
Advanced Applications in Materials Science: Chemical Contributions of Biphenyl 3 Yl 4 Bromophenyl Methanone and Its Analogs
Role as Versatile Synthetic Intermediates for Polymer and Material Design
The structure of Biphenyl-3-yl(4-bromophenyl)methanone, featuring a biphenyl (B1667301) group, a ketone linkage, and a reactive bromo-functional group, suggests its potential as a versatile intermediate in polymer synthesis. The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Heck coupling, which are instrumental in the formation of carbon-carbon bonds essential for polymer backbones.
Monomer Precursors for Conjugated Polymers and Organic Semiconductors
Incorporation into Main-Chain or Side-Chain Polymer Architectures
Depending on the synthetic strategy, this compound could be incorporated into either the main-chain or the side-chain of a polymer. Main-chain incorporation would directly involve the biphenyl and phenyl rings in the polymer backbone, significantly influencing the material's electronic and thermal properties. Alternatively, attachment as a side-chain to a flexible polymer backbone could impart specific functionalities, such as charge-transporting or luminescent properties, to the bulk material. Research detailing these specific polymer architectures for this compound is not currently available.
Building Blocks for Organic Electronic and Photonic Devices (Chemical Perspective)
The inherent electronic properties of the biphenyl and benzophenone (B1666685) structures suggest that this compound could serve as a foundational building block for materials used in organic electronic and photonic devices.
Development of Charge Transport and Luminescent Core Structures (excluding direct device performance)
The extended π-system of the biphenyl unit is a common feature in hole-transporting materials. The electron-withdrawing nature of the carbonyl group in the methanone (B1245722) linkage can influence the electron affinity and ionization potential of the molecule, properties crucial for charge-injection and transport. Furthermore, biphenyl derivatives are known to exhibit luminescence. While the parent compound's luminescent properties are not extensively documented, its core structure is a candidate for derivatization to create novel phosphorescent or fluorescent materials.
Influence of Molecular Structure on Optoelectronic Properties
The specific arrangement of the phenyl rings in this compound would have a defined impact on its optoelectronic properties. The meta-linkage of the external phenyl ring disrupts the planarity and conjugation compared to a para-linked equivalent. This would likely result in a blue-shifted absorption and emission spectrum and could influence the charge mobility of materials derived from it. The presence and position of the bromine atom also offer a site for further functionalization to fine-tune these properties. Detailed experimental and computational studies on how these structural features affect the optoelectronic properties of this specific molecule are needed.
Contributions to Supramolecular Chemistry and Self-Assembly
The potential for this compound to participate in supramolecular chemistry and self-assembly arises from the possibility of various intermolecular interactions. These include π-π stacking of the aromatic rings, dipole-dipole interactions from the ketone group, and potential halogen bonding involving the bromine atom. These non-covalent interactions could direct the self-assembly of the molecules into well-defined nanostructures, such as wires, ribbons, or sheets, which are of interest for applications in nanotechnology and materials science. However, specific studies on the self-assembly behavior of this compound have not been reported.
Design of Molecular Building Blocks for Ordered Architectures
This compound serves as a quintessential molecular building block for the construction of highly ordered, porous organic polymers (POPs). rsc.orgmdpi.com The utility of this compound in materials synthesis is primarily derived from its rigid biphenyl core and the reactive 4-bromophenyl group. The bromine atom provides a key functional handle for participation in various cross-coupling reactions, which are fundamental to the assembly of extended polymer networks.
The structural rigidity of the biphenyl unit is crucial for creating materials with persistent porosity. When polymerized, these units resist collapse and enable the formation of interconnected voids and channels. The specific placement of the carbonyl group and the bromine atom allows for precise control over the geometry of the resulting polymer, influencing its surface area and pore size distribution.
A prominent strategy for utilizing such building blocks is through Heck coupling reactions, where the bromine atom on an aromatic halide is coupled with an alkene. researchgate.net This method allows for the creation of conjugated microporous polymers with high thermal stability and defined porosity. For instance, building blocks analogous to this compound, such as tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane, have been successfully employed in the synthesis of ferrocene-based porous organic polymers (FPOPs). nih.gov In these reactions, the bromo-biphenyl units are coupled with vinyl groups to form the robust, porous framework. nih.gov The resulting materials exhibit significant Brunauer–Emmett–Teller (BET) surface areas, making them promising candidates for applications like gas storage and capture. nih.gov
The table below summarizes the properties of porous organic polymers synthesized using building blocks structurally related to this compound, illustrating the impact of monomer design on material characteristics.
| Polymer Name | Monomer Building Blocks | Synthesis Method | BET Surface Area (m²/g) | Application |
| FPOP-1 | 1,1′-divinylferrocene and tetrakis(4-bromophenyl)silane | Heck Coupling | 499 | CO₂ Adsorption nih.gov |
| FPOP-2 | 1,1′-divinylferrocene and tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane | Heck Coupling | 354 | CO₂ Adsorption nih.gov |
Exploration of Intermolecular Interactions in Material Formation
C—H···π Interactions: These are prevalent in aromatic systems. The electron-rich π-systems of the biphenyl and bromophenyl rings act as acceptors for hydrogen atoms from neighboring molecules, contributing significantly to the stability of the crystal lattice. In the crystal structure of a related compound, (E)-3-(Biphenyl-4-yl)-1-(3-bromophenyl)prop-2-en-1-one, C—H···π interactions are observed to play a role in the head-to-tail packing of the molecules. nih.gov
Halogen Bonding: The bromine atom on the 4-bromophenyl group is an effective halogen bond donor. It can engage in electrostatic interactions with nucleophilic atoms, such as the carbonyl oxygen of an adjacent molecule. This type of interaction is a powerful tool in crystal engineering for directing molecular assembly.
Hydrogen Bonding: The carbonyl oxygen atom (C=O) is a potent hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, it can form C—H···O hydrogen bonds. For example, in the crystal structure of (4-Bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone, molecules are connected by C—H···O hydrogen bonds, forming chains within the crystal. nih.gov
These weak interactions, acting in concert, guide the formation of well-defined supramolecular architectures. The interplay between the shape of the molecule and the directionality of these interactions determines the final packing arrangement and the macroscopic properties of the material.
| Interaction Type | Structural Feature Responsible | Role in Material Formation |
| C—H···π Interactions | Biphenyl and bromophenyl aromatic rings | Stabilizes crystal lattice through stacking arrangements. nih.gov |
| Halogen Bonding | Bromine atom on the phenyl ring | Directs molecular assembly and enhances structural stability. |
| C—H···O Hydrogen Bonds | Carbonyl oxygen atom and C-H groups on adjacent molecules | Connects molecules into chains or layers, influencing packing. nih.gov |
Catalyst Ligand Precursors in Organometallic Chemistry and Catalysis
This compound holds significant potential as a precursor for the synthesis of advanced ligands used in organometallic chemistry and catalysis. The biphenyl scaffold is a privileged structure in ligand design, particularly for phosphine (B1218219) ligands, which are crucial in many metal-catalyzed reactions like Suzuki and Stille cross-couplings. rsc.orgresearchgate.net
The transformation of this compound into a functional ligand can be achieved through several synthetic pathways:
Modification at the Bromine Site: The carbon-bromine bond is a versatile reactive site for introducing coordinating atoms. For instance, a phosphine group (e.g., -PPh₂) can be installed via a coupling reaction or by treating a lithiated intermediate with a chlorophosphine reagent. This would transform the molecule into a biphenyl phosphine ligand, a class known for its effectiveness in promoting various catalytic transformations. rsc.org
Modification of the Carbonyl Group: The ketone functionality offers another point for chemical modification. It can be reduced to an alcohol, which can then be used as a coordinating group itself or be further functionalized. Alternatively, the carbonyl group can be converted into an imine or other nitrogen-containing moiety, creating N-donor ligands. The combination of a P-donor from the modified bromine site and an N- or O-donor from the modified carbonyl group could yield a valuable P,N or P,O-chelating ligand, capable of forming stable, catalytically active complexes with transition metals.
The specific substitution pattern of this compound—with functional handles on two different rings of the biphenyl system—offers the potential to create ligands with unique steric and electronic properties, which are critical for controlling the activity and selectivity of a catalyst.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Biphenyl-3-yl(4-bromophenyl)methanone, and how can purity be ensured?
- Methodology :
- Step 1 : Start with a Friedel-Crafts acylation between biphenyl-3-carboxylic acid chloride and 4-bromobenzene under anhydrous AlCl₃ catalysis .
- Step 2 : Optimize reaction conditions (e.g., 60–80°C, 12–24 hrs in dry dichloromethane) to maximize yield.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98% purity threshold) .
- Characterization : Use 1H/13C NMR (δ 7.2–8.1 ppm for aromatic protons) and FT-IR (C=O stretch at ~1680 cm⁻¹) .
Q. How can researchers validate the molecular structure of this compound?
- Techniques :
- Single-crystal X-ray diffraction (SCXRD): Resolve bond lengths, angles, and dihedral angles (e.g., biphenyl vs. bromophenyl plane angles ~62.5°) .
- Mass Spectrometry : Confirm molecular weight (M⁺ at m/z 337.2) with ESI-MS or TOF-MS .
- Elemental Analysis : Match calculated vs. observed C, H, Br, and O percentages (e.g., C: 67.1%, H: 3.6%, Br: 23.7%) .
Advanced Research Questions
Q. How do electronic effects of the 4-bromophenyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .
- Steric hindrance from the biphenyl moiety may reduce reaction rates; optimize using bulky ligands (e.g., XPhos) .
- Theoretical Studies : DFT calculations (B3LYP/6-31G*) show a LUMO energy of -1.8 eV, favoring nucleophilic attack at the carbonyl .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Approach :
- Use SHELXL-2018 for refinement: Apply TWIN/BASF commands to address twinning and anisotropic displacement parameters .
- Validate hydrogen bonding (e.g., C–H⋯O interactions at 2.8–3.2 Å) against Hirshfeld surface analysis .
- Cross-check with PXRD to confirm phase purity if SCXRD data conflict with NMR/IR .
Q. How does this compound interact with cytochrome P450 enzymes in metabolic studies?
- Experimental Design :
- In vitro assays : Incubate with human liver microsomes (HLMs) + NADPH, monitor via LC-MS/MS for hydroxylated metabolites (e.g., m/z 353.2 for +O addition) .
- Kinetic Analysis : Calculate Kₘ and Vₘₐₓ using Michaelis-Menten plots; compare with control substrates (e.g., testosterone for CYP3A4) .
- IC50 Determination : Assess inhibition potency (e.g., IC50 < 10 µM suggests strong CYP2D6 inhibition) .
Q. What structural modifications enhance its anticancer activity while reducing toxicity?
- SAR Study :
- Modification 1 : Replace bromine with electron-withdrawing groups (e.g., –CF₃) to improve membrane permeability (logP reduction from 4.1 to 3.5) .
- Modification 2 : Introduce a hydroxyl group at the biphenyl para-position to enable pro-drug activation (e.g., esterase-mediated hydrolysis) .
- In vivo Testing : Compare tumor growth inhibition (TGI) in xenograft models (e.g., 60% TGI at 50 mg/kg vs. 30% for parent compound) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
